(3S)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL is an organic compound with a unique structure that includes an amino group, a furan ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.
Industrial Production Methods: Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may yield amines.
Scientific Research Applications
(3S)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
(3S)-3-Amino-3-(2-methyl(2-furyl))propan-1-OL: Differing in the position of the methyl group on the furan ring.
(3S)-3-Amino-3-(3-methyl(3-furyl))propan-1-OL: Differing in the position of the amino group on the propanol chain.
Uniqueness
The uniqueness of (3S)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-methylfuran-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-6-7(3-5-11-6)8(9)2-4-10/h3,5,8,10H,2,4,9H2,1H3/t8-/m0/s1 |
InChI Key |
LDUQWADSLNUOAB-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=CO1)[C@H](CCO)N |
Canonical SMILES |
CC1=C(C=CO1)C(CCO)N |
Origin of Product |
United States |
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